(3-クロロ-4-フルオロフェニル)チオ尿素

概要

説明

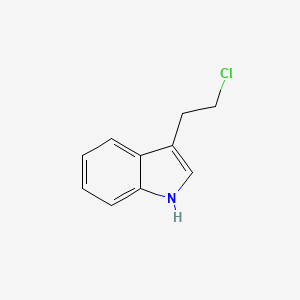

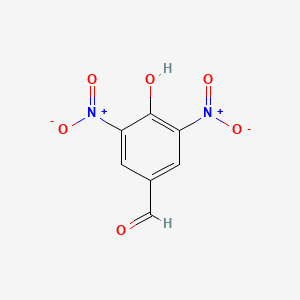

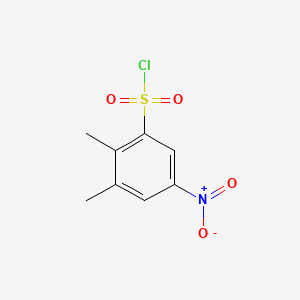

“(3-Chloro-4-fluorophenyl)thiourea” is a chemical compound with the molecular formula C7H6ClFN2S and a molecular weight of 204.65 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-fluorophenyl)thiourea” has been investigated using single crystal X-ray diffraction (XRD) and other spectroscopic methods . The optimized molecular structure and vibrational frequencies have been studied both experimentally and theoretically .

Chemical Reactions Analysis

While specific chemical reactions involving “(3-Chloro-4-fluorophenyl)thiourea” are not detailed in the search results, thiourea derivatives are known to participate in various chemical reactions and have diverse biological activities .

Physical And Chemical Properties Analysis

“(3-Chloro-4-fluorophenyl)thiourea” is a solid at 20°C . It should be stored under inert gas and away from sources of ignition .

科学的研究の応用

チロシナーゼ阻害剤

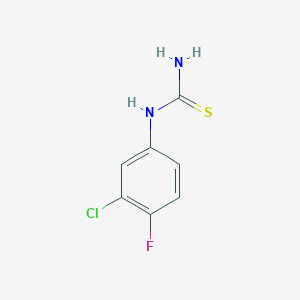

(3-クロロ-4-フルオロフェニル)チオ尿素のモチーフは、アガリクス・ビスポルスなどのキノコに存在する酵素であるチロシナーゼの潜在的な阻害剤として特定されています。 このアプリケーションは生化学の分野において重要であり、チロシナーゼ阻害を必要とする業界に影響を与える可能性があります .

抗マイコバクテリア剤

(3-クロロ-4-フルオロフェニル)チオ尿素などの3-クロロ基を持つ化合物は、抗マイコバクテリア活性を高めていることが示されています。 これは、マイコバクテリア感染症に対する治療法の開発における潜在的な使用を示唆しています .

創薬における結合親和性

3-クロロ-4-フルオロフェニル基は、標的タンパク質内の特定の結合ポケットに適合する能力について研究されています。これは、創薬および開発において非常に重要です。 この特性は、医薬品化合物の有効性に影響を与える可能性があります .

抗菌特性

3-クロロ-4-フルオロフェニル部分を持つチオ尿素誘導体は、グラム陽性病原体に対する強い阻害効果で知られており、抗菌薬開発の候補となっています .

抗凝固剤開発

インシリコ研究によると、3-クロロ-4-フルオロフェニル置換基を持つチオ尿素誘導体は、血液凝固に関与する酵素である因子Xaの有望な阻害剤になる可能性があります。 これは、新しい抗凝固剤の開発における潜在的な用途を示しています .

生物学的用途

チオ尿素誘導体は、抗菌、抗酸化、抗癌、抗炎症、抗アルツハイマー病、抗結核、抗マラリア特性など、多様な生物学的用途で知られています。 これは(3-クロロ-4-フルオロフェニル)チオ尿素に固有のものではないですが、医薬品化学におけるチオ尿素化合物の幅広い可能性を示しています .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Thiourea derivatives, in general, have been known to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Mode of Action

It is known that thiourea derivatives interact with their targets, leading to changes that result in their biological effects .

Biochemical Pathways

Given the diverse biological applications of thiourea derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

The compound is a solid at 20°c and has a melting point of 180°c . These properties could potentially impact its bioavailability.

Result of Action

Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects .

Action Environment

It is known that the compound should be stored under inert gas and should avoid air .

生化学分析

Biochemical Properties

Role in Biochemical Reactions:(3-Chloro-4-fluorophenyl)thiourea: interacts with various biomolecules, including enzymes and proteins. Specifically, it inhibits the activity of tyrosinase (TYR), an enzyme involved in melanin production. By binding to the catalytic site of TYR, this compound interferes with the conversion of L-tyrosine and L-DOPA to dopaquinone, a melanin precursor within melanosomes .

Cellular Effects

Impact on Cell Function:Molecular Mechanism

Mechanism of Action: At the molecular level, this compound exerts its effects by binding to TYR. The 3-chloro-4-fluorophenyl fragment plays a crucial role in establishing profitable contacts with the catalytic site of TYR. Docking analysis confirms its potency as an inhibitor, surpassing reference compounds .

Metabolic Pathways

Involvement in Metabolism:Subcellular Localization

Targeting Signals and Modifications:特性

IUPAC Name |

(3-chloro-4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2S/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJVZVPEMXLKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351607 | |

| Record name | 3-chloro-4-fluorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154371-25-2 | |

| Record name | 3-chloro-4-fluorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chloro-4-fluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B1596391.png)

![Bicyclo[7.2.0]undec-3-en-5-ol, 4,11,11-trimethyl-8-methylene-, acetate](/img/structure/B1596394.png)

![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-](/img/structure/B1596404.png)

![Propanenitrile, 3-[ethyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1596408.png)